ThioLox

描述

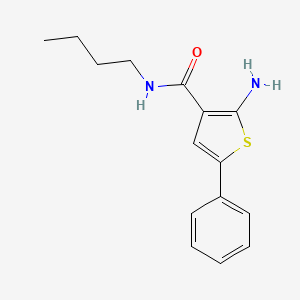

Structure

3D Structure

属性

IUPAC Name |

2-amino-N-butyl-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-2-3-9-17-15(18)12-10-13(19-14(12)16)11-7-5-4-6-8-11/h4-8,10H,2-3,9,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWMJRJCSZMXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ThioLox: A Technical Guide to its Mechanism of Action in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. The lipoxygenase (LOX) pathways, particularly the 15-lipoxygenase-1 (15-LOX-1) enzyme, have emerged as key regulators of inflammatory processes within the central nervous system (CNS). This technical guide provides an in-depth overview of ThioLox, a novel thiophene-based inhibitor of 15-LOX-1. We will delve into its core mechanism of action, present quantitative data on its inhibitory effects, detail the experimental protocols used to characterize its anti-inflammatory and neuroprotective properties, and visualize the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting 15-LOX-1 in neuroinflammatory conditions.

Introduction to Neuroinflammation and the Role of 15-Lipoxygenase-1

Neuroinflammation is the inflammatory response within the brain and spinal cord, mediated by resident immune cells such as microglia and astrocytes. While acute neuroinflammation is a protective mechanism, chronic activation of these cells contributes to neuronal damage and the progression of neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

The enzyme 15-lipoxygenase-1 (15-LOX-1) is a key player in this process. It is an iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, to produce bioactive lipid mediators.[1] These lipid peroxides can act as signaling molecules that promote oxidative stress and pro-inflammatory gene expression.[2][3] In the CNS, 15-LOX-1 is involved in oxidative stress-mediated damage to mitochondrial membranes, which can lead to neuronal apoptosis.[2][3] Therefore, inhibiting 15-LOX-1 presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental consequences.

This compound: A Competitive Inhibitor of 15-LOX-1

This compound is a novel, small-molecule inhibitor of 15-LOX-1, identified through a combination of Substitution Oriented Screening (SOS) and Multi-Component Chemistry (MCR).[2] It exhibits competitive inhibition of 15-LOX-1, indicating a non-covalent interaction with the enzyme's active site.[4]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against 15-LOX-1 has been quantified through enzymatic assays. The key parameters are summarized in the table below for easy comparison.

| Parameter | Value | Reference |

| IC₅₀ | 12.4 ± 0.9 µM | [1] |

| Kᵢ | 3.30 µM | [4] |

Mechanism of Action in Neuroinflammation

This compound exerts its anti-inflammatory and neuroprotective effects primarily through the inhibition of 15-LOX-1. This action disrupts the downstream signaling cascades that lead to inflammation and neuronal cell death.

Anti-Inflammatory Effects

This compound has been shown to suppress the expression of pro-inflammatory genes. In an ex vivo model using precision-cut lung slices (PCLS) stimulated with lipopolysaccharide (LPS), this compound demonstrated a dose-dependent reduction in the mRNA levels of several key inflammatory cytokines.

| Inflammatory Mediator | Inhibition by this compound (at 50 µM) | Reference |

| TNF-α | Significant Reduction | [2][4] |

| iNOS | Significant Reduction | [2][4] |

| IL-1β | Significant Reduction | [2][4] |

| IL-6 | Significant Reduction | [2][4] |

| IL-8 | Significant Reduction | [2][4] |

| IL-12b | Significant Reduction | [2][4] |

Neuroprotective Effects

In the context of the central nervous system, 15-LOX-1 activation can lead to lipid peroxidation and subsequent neuronal cell death. This compound has demonstrated a strong protective effect against glutamate-induced toxicity in neuronal HT-22 cells.[2] This protection is achieved by preventing lipid peroxidation and the formation of mitochondrial superoxide.[4]

Signaling Pathway of 15-LOX-1 in Neuroinflammation and this compound Inhibition

Caption: this compound inhibits 15-LOX-1, blocking downstream neuroinflammation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

15-Lipoxygenase-1 (15-LOX-1) Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of this compound on 15-LOX-1.

Materials:

-

15-Lipoxygenase from soybeans (Sigma-Aldrich)

-

Linoleic acid (substrate)

-

0.2 M Borate buffer (pH 9.0)

-

Dimethyl sulfoxide (DMSO)

-

This compound (or test compound)

-

Quartz cuvettes

-

Spectrophotometer

Procedure:

-

Prepare a 250 µM substrate solution by mixing linoleic acid in borate buffer.

-

Dissolve the 15-LOX-1 enzyme in cold borate buffer to a concentration of approximately 10,000 U/mL and keep on ice. Dilute to a working concentration of 400 U/mL just before use.

-

Dissolve this compound in DMSO to create a stock solution. Prepare a dilution series to determine the IC₅₀.

-

Set the spectrophotometer to record absorbance at 234 nm.

-

Blank: To a quartz cuvette, add 12.5 µL of DMSO and 487.5 µL of borate buffer.

-

Sample without inhibitor: To a separate cuvette, add 12.5 µL of DMSO and 487.5 µL of the enzyme solution.

-

Sample with inhibitor: To another cuvette, add 12.5 µL of the this compound solution and 487.5 µL of the enzyme solution. Incubate for 5 minutes.

-

To initiate the reaction, rapidly add 500 µL of the substrate solution to each sample cuvette.

-

Immediately start recording the absorbance at 234 nm every 30 seconds for 5 minutes.

-

Calculate the rate of reaction and the percentage of inhibition for each concentration of this compound to determine the IC₅₀.

Experimental Workflow for 15-LOX-1 Inhibition Assay

Caption: Workflow for determining the IC50 of this compound on 15-LOX-1.

Anti-Inflammatory Activity in Precision-Cut Lung Slices (PCLS)

This protocol describes the ex vivo model used to assess the anti-inflammatory effects of this compound.

Materials:

-

Mouse lung tissue

-

Low-melting point agarose

-

Vibratome or tissue slicer

-

Culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Reagents for RNA isolation and quantitative real-time PCR (qRT-PCR)

Procedure:

-

Perfuse the mouse lungs with saline and then inflate with warm, low-melting point agarose.

-

Allow the agarose to solidify on ice.

-

Using a vibratome, cut the lung tissue into thin slices (approximately 250-300 µm).

-

Culture the PCLS in a 24-well plate with culture medium overnight to allow for recovery.

-

Pre-treat the PCLS with varying concentrations of this compound for 1-2 hours.

-

Stimulate the slices with LPS (e.g., 10 ng/mL) for 4-24 hours to induce an inflammatory response.

-

After incubation, harvest the PCLS for RNA isolation.

-

Perform qRT-PCR to quantify the mRNA expression levels of pro-inflammatory genes (e.g., TNF-α, iNOS, IL-1β, IL-6, IL-8, IL-12b).

-

Analyze the data to determine the dose-dependent inhibitory effect of this compound on inflammatory gene expression.

Neuroprotection Assay in HT-22 Neuronal Cells

This protocol details the in vitro model for evaluating the neuroprotective effects of this compound against glutamate-induced oxidative stress.

Materials:

-

HT-22 mouse hippocampal neuronal cells

-

Culture medium (e.g., DMEM)

-

Glutamate

-

This compound

-

Reagents for cell viability assays (e.g., MTT assay)

-

Reagents for measuring lipid peroxidation and mitochondrial superoxide (e.g., fluorescent probes)

Procedure:

-

Seed HT-22 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of this compound (e.g., 5-20 µM) for 14-16 hours.

-

Induce oxidative stress by adding glutamate (e.g., 5 mM) to the culture medium.

-

Incubate the cells for an additional 8-24 hours.

-

Assess cell viability using an MTT assay or a similar method.

-

In parallel experiments, use fluorescent probes to measure levels of lipid peroxidation and mitochondrial superoxide formation at appropriate time points after glutamate exposure.

-

Analyze the data to determine the protective effect of this compound against glutamate-induced cell death and oxidative stress.

Logical Relationship of Experimental Models

References

An In-depth Technical Guide to the 15-LOX-1 Inhibition Pathway by ThioLox

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a detailed overview of the mechanism, quantitative kinetics, and cellular effects of ThioLox, a competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1). It includes summaries of experimental data, detailed procedural outlines for key assays, and visual diagrams of the relevant biological pathways and workflows.

Introduction to 15-Lipoxygenase-1 (15-LOX-1)

15-Lipoxygenase-1 (15-LOX-1), an enzyme encoded by the ALOX15 gene, is a non-heme iron-containing dioxygenase that plays a critical role in the metabolism of polyunsaturated fatty acids (PUFAs).[1][2] The enzyme catalyzes the peroxidation of lipids, converting substrates like linoleic acid (LA) and arachidonic acid (AA) into bioactive lipid hydroperoxides.[2] Specifically, 15-LOX-1 metabolizes LA into 13(S)-hydroperoxyoctadecadienoic acid (13-HpODE).[2][3]

The activity of 15-LOX-1 and its products are implicated in a variety of cellular processes, including cell differentiation and the regulation of inflammation.[1] However, dysregulation of 15-LOX-1 is associated with oxidative stress and has been linked to the pathophysiology of numerous inflammatory diseases, cancers, and neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[2][4] The enzyme's role in producing lipid peroxides, which can lead to ferroptotic cell death, makes it a compelling target for therapeutic intervention.[2] this compound has emerged as a significant small molecule inhibitor for studying and potentially modulating these pathways.

This compound: Mechanism of Action

This compound is a potent and competitive inhibitor of 15-LOX-1.[1][5] Its mechanism involves non-covalent interaction with the enzyme's active site, thereby preventing the binding and subsequent oxygenation of its PUFA substrates.[5] This competitive inhibition effectively blocks the downstream production of pro-inflammatory and cytotoxic lipid peroxides.

The consequences of 15-LOX-1 inhibition by this compound are twofold, conferring both anti-inflammatory and neuroprotective properties.[6][7]

-

Anti-inflammatory Effects: In ex vivo models using precision-cut lung slices (PCLS), this compound has been shown to suppress the expression of pro-inflammatory genes, including IL-1β, IL-6, IL-8, IL-12b, TNFα, and inducible nitric oxide synthase (iNOS).[1][5]

-

Neuroprotective Effects: In vitro studies demonstrate that this compound protects neuronal cells (HT-22) from glutamate-induced toxicity, a common model for excitotoxic cell death.[6][7] This protection is associated with the prevention of lipid peroxidation and the formation of mitochondrial superoxide.[1][5]

Quantitative Inhibition Data

The inhibitory potency of this compound against 15-LOX-1 has been quantified through enzymatic assays. The key parameters are summarized below.

| Parameter | Value | Description | Reference |

| IC₅₀ | 12 µM | The concentration of this compound required to inhibit 50% of 15-LOX-1 enzymatic activity in vitro. | [6] |

| Kᵢ | 3.30 µM | The inhibition constant, indicating the binding affinity of this compound to the 15-LOX-1 active site. | [1][5] |

| Inhibition Type | Competitive | This compound binds to the active site of the free enzyme, competing with the substrate. | [1][5] |

Signaling and Inhibition Pathways

The inhibitory action of this compound impacts cellular pathways linked to inflammation and oxidative stress-induced cell death.

15-LOX-1 Enzymatic Reaction and Inhibition

The primary pathway involves the direct enzymatic action of 15-LOX-1 on its substrate, linoleic acid, and its blockage by this compound.

Caption: Competitive inhibition of the 15-LOX-1 enzymatic pathway by this compound.

Crosstalk with Inflammatory Signaling

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), 15-LOX-1 activity exhibits crosstalk with other pro-inflammatory pathways like NF-κB.[2][4] Inhibition of 15-LOX-1 can therefore have broader anti-inflammatory effects.

Caption: Crosstalk between 15-LOX-1 and NF-κB pathways in inflammation.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the inhibitory effects of this compound. These represent standard, validated approaches in the field.

15-LOX-1 Enzymatic Activity & Inhibition Assay (IC₅₀ Determination)

This protocol determines the inhibitory potency of this compound by measuring the enzymatic conversion of a substrate. The activity of 15-LOX-1 is monitored by measuring the formation of the conjugated diene product (13-HpODE), which absorbs light at 234 nm.[2][8]

Workflow Diagram:

Caption: Workflow for determining the IC₅₀ of this compound on 15-LOX-1.

Methodology:

-

Reagents: Recombinant human 15-LOX-1, Linoleic Acid, this compound, DMSO, Assay Buffer (e.g., 25 mM HEPES, pH 7.5).

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. A control with DMSO alone is included. b. In a 96-well UV-transparent plate, add assay buffer, the 15-LOX-1 enzyme, and the this compound dilution (or DMSO). c. Pre-incubate the enzyme-inhibitor mixture at room temperature for 10 minutes. d. Initiate the reaction by adding the linoleic acid substrate. e. Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Data Analysis: a. Calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve. b. Normalize the rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value.

Steady-State Kinetic Analysis (Kᵢ Determination)

To confirm the mode of inhibition (competitive) and determine the Kᵢ, enzyme kinetics are measured across various concentrations of both the substrate and the inhibitor.[8][9]

Methodology:

-

Setup: The assay is set up similarly to the IC₅₀ determination. Multiple sets of reactions are run. Each set has a fixed concentration of this compound (e.g., 0 µM, 5 µM, 10 µM), and within each set, the concentration of the substrate (linoleic acid) is varied (e.g., 1 µM to 20 µM).

-

Measurement: The initial velocity (V₀) is determined for each combination of substrate and inhibitor concentration.

-

Data Analysis: a. Data are plotted on a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). b. For competitive inhibition, the resulting lines will intersect on the y-axis. c. Alternatively, the data are fitted globally to the Michaelis-Menten equation for competitive inhibition to derive the Kₘ, Vₘₐₓ, and Kᵢ values.

Cellular Neuroprotection Assay (HT-22 Glutamate Toxicity Model)

This assay evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced death.[5][6]

Methodology:

-

Cell Culture: Mouse hippocampal HT-22 cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Treatment: a. Cells are seeded in 96-well plates and allowed to adhere. b. Cells are pre-treated with various concentrations of this compound (e.g., 5-20 µM) for 14-16 hours. c. Glutamate is then added to induce oxidative toxicity, and cells are incubated for an additional period.

-

Viability Assessment: a. Cell viability is measured using a standard method, such as the MTT or CellTiter-Glo assay, which quantifies metabolic activity or ATP content, respectively.

-

Analysis: The viability of this compound-treated cells is compared to that of cells treated with glutamate alone to determine the protective effect. A significant reduction in neuronal cell death indicates neuroprotection.[5]

Cellular Anti-Inflammatory Assay (PCLS Model)

This ex vivo model assesses the effect of this compound on inflammatory gene expression in a physiologically relevant tissue context.[5][7]

Methodology:

-

PCLS Preparation: Precision-cut lung slices are prepared from lung tissue using a microtome.

-

Treatment: a. PCLS are cultured and pre-treated with this compound (e.g., 50 µM) for 20 hours.[5] b. An inflammatory stimulus, such as LPS (e.g., 10 ng/mL), is added for the final 4 hours of incubation.[5]

-

Gene Expression Analysis: a. Total RNA is extracted from the PCLS. b. The expression levels of pro-inflammatory genes (TNFα, IL-6, iNOS, etc.) are quantified using quantitative real-time PCR (qRT-PCR).

-

Analysis: The gene expression levels in this compound-treated slices are compared to those treated with LPS alone to quantify the inhibition of the inflammatory response. A significant reduction indicates an anti-inflammatory effect.[5]

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ALOX15 - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. medkoo.com [medkoo.com]

- 8. HUMAN 15-LOX-1 ACTIVE SITE MUTATIONS ALTER INHIBITOR BINDING AND DECREASE POTENCY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorescent Probes for Studying Oxidative Stress-Induced Lipid Peroxidation

A Note on the Topic: Initial searches for "ThioLox" as a specific tool for studying oxidative stress yielded limited and inconclusive results. The name appears in connection with a 15-lipoxygenase-1 (15-LOX-1) inhibitor, but comprehensive technical data, established use cases, and protocols are not available in the public domain.[1][2][3][4][5]

Therefore, this guide has been developed to address the core scientific interest of the query: tools for the in-depth study of oxidative stress, with a focus on the interplay between thiol-based antioxidant systems and lipid peroxidation. We will concentrate on a well-established and widely used class of tools: ratiometric fluorescent probes for the detection of lipid peroxidation, a central event in oxidative stress and regulated cell death pathways like ferroptosis.

Introduction: The Nexus of Thiols, Oxidative Stress, and Lipid Peroxidation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates.[6][7] ROS can indiscriminately damage cellular macromolecules, with lipids being particularly vulnerable. The oxidative degradation of lipids, known as lipid peroxidation, is a hallmark of cellular injury and is implicated in a wide range of pathologies.[8]

Cellular thiols, particularly the tripeptide glutathione (GSH), represent the first line of defense against lipid peroxidation.[7][9] The enzyme Glutathione Peroxidase 4 (GPX4) is a critical, thiol-dependent enzyme that neutralizes lipid hydroperoxides, converting them into non-toxic lipid alcohols.[10][11] Depletion of GSH or inhibition of GPX4 leads to the rampant accumulation of lipid peroxides, culminating in a form of regulated cell death known as ferroptosis.[8][10][12] Studying lipid peroxidation is therefore a direct method for assessing the efficacy of antioxidant systems and understanding the mechanisms of oxidative stress-induced cell death.

Ratiometric Fluorescent Probes: A Powerful Tool for Monitoring Lipid Peroxidation

To monitor lipid peroxidation in real-time within living cells, researchers widely employ fluorescent probes. Among the most robust are ratiometric sensors, which exhibit a quantifiable shift in their fluorescence emission spectrum upon oxidation. This ratiometric capability provides a built-in control, minimizing artifacts from variations in probe concentration, cell thickness, or instrument fluctuations.

C11-BODIPY™ 581/591

One of the most common and effective probes is C11-BODIPY™ 581/591.[8] This molecule consists of a BODIPY fluorophore conjugated to an 11-carbon fatty acid chain, which facilitates its incorporation into cellular membranes. The polyunsaturated butadienyl portion of the fluorophore is sensitive to oxidation by lipid radicals.[13]

-

In its native, reduced state, the probe fluoresces in the red/orange spectrum (emission max ~591 nm).

-

Upon oxidation, the fluorescence shifts to the green spectrum (emission max ~510 nm).[13]

This distinct spectral shift allows for the quantification of lipid peroxidation by calculating the ratio of green to red fluorescence intensity.[8][13]

MitoCLox

MitoCLox is a specialized probe designed for targeted analysis of lipid peroxidation within mitochondria.[14][15] It features a BODIPY 581/591 fluorophore (similar to C11-BODIPY) attached to a triphenylphosphonium (TPP) cation via a flexible linker.[14][16] The positive charge of the TPP moiety drives the accumulation of the probe within the mitochondria, leveraging the organelle's negative membrane potential.[14][17] This allows for the specific assessment of mitochondrial oxidative stress, which is a key event in apoptosis and ferroptosis.[14] The oxidation mechanism and fluorescent shift are analogous to C11-BODIPY.[14]

Data Presentation: Probe Characteristics and Applications

The following tables summarize key quantitative data for representative lipid peroxidation probes.

Table 1: Spectral and Physicochemical Properties of Lipid Peroxidation Probes

| Property | C11-BODIPY™ 581/591 | MitoCLox |

| Cellular Localization | General cellular membranes | Mitochondria |

| Reduced Form Ex/Em (nm) | ~581 / ~591 | ~581 / ~590 |

| Oxidized Form Ex/Em (nm) | ~488 / ~510 | ~500 / ~520 |

| Common Working Concentration | 1-10 µM[13][18] | 100-200 nM[14][17] |

| Recommended Incubation Time | 30 minutes[13][18] | 45-60 minutes[14] |

| Detection Method | Ratiometric (Green/Red Fluorescence) | Ratiometric (Green/Red Fluorescence) |

Table 2: Example Applications and Quantitative Findings

| Application | Cell Type | Inducer/Condition | Probe Used | Key Quantitative Result |

| Induction of Ferroptosis | HT-1080 Fibrosarcoma | Erastin (10 µM) | C11-BODIPY™ 581/591 | Significant increase in the ratio of oxidized (green) to reduced (red) fluorescence, suppressed by ferroptosis inhibitors.[19] |

| Mitochondrial Oxidative Stress | Various Cell Cultures | Hydrogen Peroxide | MitoCLox | Ratiometric fluorescence measurements showed a remarkable dependence of the dynamic range on the oxidation of the sample.[17] |

| Drug-Induced Lipid Peroxidation | HT1080 Cells | RSL3 (GPX4 Inhibitor) | SiRhoNox-1 | Effective suppression of the RSL3-induced increase in lipid peroxidation.[20] |

Experimental Protocols: Measuring Lipid Peroxidation in Live Cells

This section provides a detailed methodology for a typical cell-based lipid peroxidation assay using a ratiometric fluorescent probe.

Reagent Preparation

-

Probe Stock Solution: Prepare a 1-10 mM stock solution of the fluorescent probe (e.g., C11-BODIPY™ 581/591) in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.[13]

-

Cell Culture Medium: Use the standard growth medium appropriate for the cell line.

-

Imaging Buffer: A buffered salt solution such as Hanks' Balanced Salt Solution (HBSS) or a specialized live cell imaging solution is recommended for the imaging step to reduce background fluorescence.[18]

-

Inducers and Inhibitors: Prepare stock solutions of the compounds to be tested (e.g., erastin to induce ferroptosis, ferrostatin-1 to inhibit it) at a concentration 100-1000x higher than the final working concentration in an appropriate solvent (e.g., DMSO).

Cell Staining and Treatment

-

Cell Seeding: Seed cells onto an appropriate vessel for the chosen imaging modality (e.g., glass-bottom dishes for confocal microscopy, 96-well black-walled plates for plate readers) and allow them to adhere and grow to the desired confluency (typically 60-80%).

-

Probe Loading: Dilute the probe stock solution in pre-warmed cell culture medium to the final working concentration (e.g., 1-2 µM for C11-BODIPY). Remove the existing medium from the cells and replace it with the probe-containing medium.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[13][18]

-

Washing: Gently wash the cells twice with pre-warmed imaging buffer (e.g., HBSS) to remove any excess, unincorporated probe.[13]

-

Treatment: Add the imaging buffer containing the desired inducers and/or inhibitors of oxidative stress to the cells. Include appropriate controls (vehicle only, inducer only, inhibitor only, inducer + inhibitor).

Data Acquisition and Analysis

4.3.1 Fluorescence Microscopy

-

Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filter sets for both the reduced (red) and oxidized (green) forms of the probe. For C11-BODIPY, typical filter sets would be:

-

Image Analysis:

-

Using image analysis software (e.g., ImageJ/Fiji), define regions of interest (ROIs) around individual cells or cell populations.

-

Measure the mean fluorescence intensity for both the green and red channels within each ROI.

-

Calculate the ratio of the green intensity to the red intensity (or vice-versa). An increase in the Green/Red ratio indicates an increase in lipid peroxidation.

-

Normalize the ratios of treated groups to the vehicle control group for comparison.

-

4.3.2 Flow Cytometry

-

Cell Preparation: After treatment, detach adherent cells using a gentle dissociation reagent (e.g., AccuTase). Collect suspension cells by centrifugation.[22]

-

Data Acquisition: Analyze the cells on a flow cytometer equipped with lasers and detectors capable of exciting and measuring both green and red fluorescence (e.g., a blue laser at 488 nm for the oxidized form and a yellow/green laser at 561 nm for the reduced form).

-

Data Analysis:

-

Gate on the live cell population.

-

For each cell, measure the fluorescence intensity in both the "green" (e.g., FITC) and "red" (e.g., PE or PE-Texas Red) channels.

-

Generate a ratio metric (Green/Red) for each cell or plot the data on a bivariate dot plot (Green vs. Red fluorescence).

-

A shift in the population towards higher green and lower red fluorescence indicates lipid peroxidation.

-

Visualization of Workflows and Signaling Pathways

Diagrams created with Graphviz provide a clear visual representation of complex processes.

Caption: Experimental workflow for measuring lipid peroxidation.

Caption: Simplified signaling pathway of ferroptosis.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | Lipoxygenase | TargetMol [targetmol.com]

- 3. Targetmol 5MG this compound, Quantity: 5mg | Fisher Scientific [fishersci.it]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TargetMol [targetmol.com]

- 6. Visualization of Ferroptosis-Induced Lipid Peroxidation Using Plasma Membrane-Specific Fluorescent Probe LipoxPM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. MitoCLox: A Novel Mitochondria-Targeted Fluorescent Probe for Tracing Lipid Peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. MitoCLox, mitochondrial lipid peroxidation probe | AxisPharm [axispharm.com]

- 18. BODIPY 581/591 C11 Lipid Peroxidation Sensor [bio-protocol.org]

- 19. Inhibition of ferroptosis by N -oxide-based fluorescent probes via selective oxidation of ferrous ions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07972H [pubs.rsc.org]

- 20. Inhibition of ferroptosis by N-oxide-based fluorescent probes via selective oxidation of ferrous ions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

The Role of ThioLox in Ferroptosis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, distinguishing it from other cell death modalities such as apoptosis and necrosis.[1][2] This process is implicated in a growing number of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer, making it a compelling target for therapeutic intervention.[1] A key enzymatic family involved in the initiation of ferroptosis is the lipoxygenases (LOXs), which catalyze the peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[3][4] Specifically, 15-lipoxygenase-1 (15-LOX-1) has been identified as a significant contributor to the generation of lipid hydroperoxides that drive ferroptotic cell death.[1][5]

ThioLox is a competitive inhibitor of 15-LOX-1, exhibiting anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth examination of the role of this compound in ferroptosis, summarizing the current understanding of its mechanism of action, relevant signaling pathways, and key experimental protocols for its investigation.

This compound: A 15-Lipoxygenase-1 Inhibitor

This compound is a known competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1). While direct quantitative data on this compound's efficacy in ferroptosis models is emerging, its established role as a 15-LOX-1 inhibitor provides a strong basis for its investigation as a modulator of this cell death pathway. The known inhibitory constants for this compound against 15-LOX-1 are presented in Table 1.

| Compound | Target | Inhibition Constant (Ki) | IC50 |

| This compound | 15-LOX-1 | 3.30 µM | 12 µM |

Table 1: Inhibitory Activity of this compound against 15-LOX-1.

The Role of 15-LOX-1 in Ferroptosis Signaling

The central mechanism of ferroptosis is the overwhelming accumulation of lipid peroxides, leading to membrane damage and cell death. 15-LOX-1 plays a crucial role in initiating this cascade by catalyzing the peroxidation of polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA) and linoleic acid, esterified in phosphatidylethanolamines (PE).[1][3] This process is often facilitated by the scaffolding protein phosphatidylethanolamine-binding protein 1 (PEBP1), which presents the PE-PUFAs to 15-LOX-1 for oxidation.[1]

The resulting lipid hydroperoxides (PE-AA-OOH) can then propagate further lipid peroxidation in an iron-dependent manner, overwhelming the cell's antioxidant defense systems, primarily the glutathione peroxidase 4 (GPX4) pathway. GPX4 is a critical enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the execution of ferroptosis.[4] By inhibiting 15-LOX-1, this compound is positioned to decrease the initial wave of lipid hydroperoxide formation, thus preventing the downstream cascade of events that lead to ferroptotic cell death.

Below is a diagram illustrating the proposed mechanism of this compound in the context of the ferroptosis signaling pathway.

References

The Role of Lipoxygenase Pathway Inhibition in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and cognitive decline. Emerging evidence points to the significant involvement of inflammatory pathways, particularly the lipoxygenase (LOX) pathways, in the pathogenesis of AD. This technical guide provides an in-depth overview of the role of 5-lipoxygenase (5-LOX) and 12/15-lipoxygenase (12/15-LOX) in AD pathology and explores the therapeutic potential of their inhibition. We present key quantitative data from preclinical studies, detailed experimental protocols for investigating LOX inhibitors, and visualizations of the associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction: The Lipoxygenase Pathway in Alzheimer's Disease

The 5-LOX and 12/15-LOX enzymes are key players in the metabolism of arachidonic acid, leading to the production of pro-inflammatory leukotrienes and hydroxyeicosatetraenoic acids (HETEs).[1][2] In the context of Alzheimer's disease, these pathways are upregulated, contributing to neuroinflammation, oxidative stress, Aβ production, and tau hyperphosphorylation.[3][4][5][6]

-

5-Lipoxygenase (5-LOX): Found in neurons and glial cells within the central nervous system, 5-LOX levels and its metabolites increase with age and are elevated in AD brains.[5][7] Inhibition of 5-LOX has been shown to reduce Aβ pathology by modulating γ-secretase activity.[4][8]

-

12/15-Lipoxygenase (12/15-LOX): This enzyme is also widely distributed in the CNS and is upregulated in individuals with AD and mild cognitive impairment.[3] It has been implicated in the modulation of Aβ production through β-secretase (BACE-1) and tau phosphorylation via the cdk5 pathway.[3]

Pharmacological inhibition of these enzymes presents a promising therapeutic strategy to mitigate multiple pathological cascades in AD. This guide will delve into the quantitative effects of specific LOX inhibitors and the methodologies used to assess their efficacy.

Quantitative Data on the Efficacy of Lipoxygenase Inhibitors

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of 5-LOX and 12/15-LOX inhibitors in mouse models of Alzheimer's disease.

Table 1: Effects of 5-LOX Inhibition on Amyloid Pathology

| Inhibitor | Animal Model | Dosage & Duration | Key Findings | Reference |

| Zileuton | Tg2576 mice | Not specified in abstract | Significant reduction in Aβ deposition and brain Aβ peptide levels.[4] | [4] |

| Genetic Disruption of 5-LOX | Tg2576 mice | N/A | 64-80% reduction in Aβ deposition in the brain.[8] | [8] |

| YWCS (peptide inhibitor) | SH-SY5Y cells (in vitro) | Not specified | Reduced expression of γ-secretase.[9][10] | [9][10] |

| CNB-001 | Cultured neurons and in vivo models | Not specified | Protects against Aβ-induced endoplasmic reticulum dysfunction and proteasome toxicity.[5] | [5] |

Table 2: Effects of 12/15-LOX Inhibition on Amyloid and Tau Pathology

| Inhibitor | Animal Model | Dosage & Duration | Key Findings | Reference |

| PD 146176 | Tg2576 mice | Not specified, 6 weeks | >70% reduction in 12/15-LOX enzyme activity; significant reduction in amyloid plaques and brain Aβ levels.[3] | [3] |

| PD 146176 | 3xTg mice | Not specified | Reduced Aβ peptide levels, amyloid plaque burden, tau phosphorylation, and insoluble tau deposition.[3] | [3] |

| Baicalein | rUCCAO mice | 30 mg/kg | Therapeutic potential in ameliorating disease severity.[11] | [11] |

| Brozopine (BZP) | rUCCAO mice | 7.5, 15, and 30 mg/kg | Decreased expression of 12/15-LOX and its metabolites.[11] | [11] |

| ML351 | Ischemia/Reperfusion mouse model | 50 mg/kg | Significantly reduced infarct volume and lipid peroxidation.[12] | [12] |

Table 3: Effects of Lipoxygenase Inhibition on Synaptic Integrity and Cognitive Function

| Inhibitor/Target | Animal Model | Key Findings | Reference |

| 12/15-LOX Inhibition (PD 146176) | 3xTg mice | Significant increase in PSD-95 and MAP2, suggesting improved synaptic integrity.[3] | [3] |

| 12/15-LOX Overexpression | Tg2576 mice | Reduced steady-state levels of PSD-95 and synaptophysin.[3] | [3] |

| 5-LOX Overexpression | Tg2576 mice | Reduction in PSD-95, synaptophysin, and MAP2.[6] | [6] |

| 12/15-LOX Inhibition (PD 146176) | 3xTg mice | Improved performance in Y-maze (working memory), fear-conditioned memory, and Morris water maze (spatial memory).[3] | [3] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of LOX inhibitors. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow.

Caption: Signaling pathways of 5-LOX and 12/15-LOX in Alzheimer's disease pathogenesis.

Caption: General experimental workflow for evaluating LOX inhibitors in AD mouse models.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of lipoxygenase inhibitors for Alzheimer's disease.

Animal Models and Drug Administration

-

Animal Models: Commonly used transgenic mouse models that develop AD-like pathology include the Tg2576 and 3xTg-AD mice.

-

Drug Administration (based on PD 146176 study):

-

The selective 12/15-LOX inhibitor, PD 146176, is administered to Tg2576 mice for a duration of 6 weeks.[3]

-

A control group of Tg2576 mice receives a vehicle solution following the same administration schedule.

-

Dosage and route of administration should be determined based on prior pharmacokinetic and pharmacodynamic studies to ensure adequate brain penetration and target engagement.

-

Behavioral Assays

-

Morris Water Maze (for spatial learning and memory):

-

A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface.

-

Mice are trained over several days to find the hidden platform using spatial cues in the room.

-

Parameters measured include escape latency (time to find the platform) and path length.

-

A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

-

-

Y-Maze (for spatial working memory):

-

A three-arm maze is used.

-

Mice are allowed to freely explore the maze for a set period.

-

The sequence of arm entries is recorded.

-

The percentage of spontaneous alternations (entering a different arm on each of three consecutive entries) is calculated as a measure of working memory.

-

Biochemical Analyses

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels:

-

Brain tissue is homogenized in a suitable lysis buffer containing protease inhibitors.

-

The homogenate is centrifuged, and the supernatant is collected.

-

Commercially available ELISA kits specific for Aβ40 and Aβ42 are used according to the manufacturer's instructions.

-

Briefly, samples and standards are added to a microplate pre-coated with an Aβ capture antibody.

-

A detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate is added, and the resulting colorimetric change is measured using a microplate reader.

-

Aβ concentrations are determined by comparison to a standard curve.

-

-

Western Blotting for Protein Expression:

-

Protein extracts from brain homogenates are prepared.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., Aβ, p-tau, total tau, PSD-95, synaptophysin, γ-secretase subunits, BACE-1, cdk5).

-

The membrane is washed and incubated with a secondary antibody conjugated to HRP.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

Histological Analysis

-

Immunohistochemistry for Aβ Plaques and Phosphorylated Tau:

-

Mice are perfused, and brains are collected and fixed in paraformaldehyde.

-

Brains are cryoprotected in sucrose solution and sectioned using a cryostat.

-

Brain sections are washed and permeabilized.

-

Sections are blocked to prevent non-specific antibody binding.

-

Sections are incubated with primary antibodies specific for Aβ (e.g., 6E10) or phosphorylated tau (e.g., AT8).

-

Sections are washed and incubated with a fluorescently labeled secondary antibody.

-

Sections are counterstained with a nuclear stain (e.g., DAPI).

-

Images are captured using a fluorescence or confocal microscope.

-

Plaque burden and tangle density are quantified using image analysis software.

-

Conclusion and Future Directions

The inhibition of 5-LOX and 12/15-LOX pathways has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease. By targeting neuroinflammation, amyloidogenesis, and tau pathology, these inhibitors offer a multi-faceted approach to combatting this complex neurodegenerative disorder. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in this promising area.

Future studies should focus on the development of highly selective and brain-penetrant LOX inhibitors. Further elucidation of the downstream signaling pathways and the long-term efficacy and safety of these compounds will be crucial for their translation into clinical applications for the treatment of Alzheimer's disease.

References

- 1. Cyclooxygenases and 5-Lipoxygenase in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The 12/15Lipoxygenase as an emerging therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacologic Blockade of 5-Lipoxygenase Improves the Amyloidotic Phenotype of an Alzheimer's Disease Transgenic Mouse Model: Involvement of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype [frontiersin.org]

- 6. The influence of 5-lipoxygenase on Alzheimer's disease-related tau pathology: in vivo and in vitro evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increased 5-Lipoxygenase Immunoreactivity in the Hippocampus of Patients With Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Lipoxygenase gene disruption reduces amyloid-β pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-LOX in Alzheimer's Disease: Potential Serum Marker and In Vitro Evidences for Rescue of Neurotoxicity by Its Inhibitor YWCS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alzheimer's Association International Conference [alz.confex.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Frontiers | 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes [frontiersin.org]

ThioLox: A Dual-Targeted Approach to Disrupting Cancer Cell Signaling

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth overview of the preclinical data and proposed mechanism of action for ThioLox, a novel investigational agent designed to selectively disrupt key signaling pathways essential for cancer cell proliferation, survival, and metastasis. This compound is conceptualized as a dual inhibitor, targeting both the thioredoxin (Trx) antioxidant system and the pro-inflammatory 5-lipoxygenase (5-LOX) pathway, two networks frequently dysregulated in a wide range of human cancers.

Introduction: The Rationale for Dual Inhibition

Cancer cells exhibit a heightened state of oxidative stress due to their increased metabolic rate.[1] To counteract this, they upregulate antioxidant systems, with the thioredoxin system playing a pivotal role in maintaining redox homeostasis and cell survival.[2][3] Concurrently, chronic inflammation is a hallmark of cancer, and the 5-lipoxygenase pathway is a key mediator of pro-inflammatory signals that can drive tumor growth and progression.[4][5] By simultaneously targeting these two interconnected pathways, this compound aims to create a synthetic lethal environment, overwhelming the cancer cell's adaptive capabilities and leading to apoptosis and tumor regression.

Core Mechanisms of Action

This compound is hypothesized to exert its anti-cancer effects through two primary mechanisms:

-

Inhibition of the Thioredoxin System: this compound is designed to inhibit thioredoxin reductase (TrxR), a key enzyme responsible for maintaining thioredoxin (Trx) in its reduced, active state.[2] Inhibition of TrxR leads to an accumulation of oxidized Trx, impairing its ability to scavenge reactive oxygen species (ROS) and regulate downstream signaling proteins. This disruption of redox balance results in increased intracellular oxidative stress, triggering apoptotic cell death.[6]

-

Inhibition of 5-Lipoxygenase: this compound is also engineered to block the enzymatic activity of 5-lipoxygenase, a critical enzyme in the conversion of arachidonic acid to pro-inflammatory leukotrienes.[4][5] By inhibiting 5-LOX, this compound is expected to reduce the production of leukotrienes, thereby suppressing chronic inflammation within the tumor microenvironment and inhibiting cancer cell proliferation and survival signals that are dependent on this pathway.[7][8]

Impact on Cancer Cell Signaling Pathways

The dual inhibitory action of this compound is predicted to have profound effects on multiple cancer-associated signaling pathways:

Induction of Oxidative Stress and Apoptosis

By inhibiting the thioredoxin system, this compound is expected to increase intracellular ROS levels. This oxidative stress can activate the apoptosis signal-regulating kinase 1 (ASK-1), a member of the MAP kinase kinase kinase family, leading to the activation of downstream JNK and p38 MAPK pathways and ultimately, apoptosis.[2] Furthermore, the accumulation of ROS can induce mitochondria-mediated apoptosis.[6]

Caption: this compound inhibition of TrxR leads to increased ROS and activation of ASK-1-mediated apoptosis.

Downregulation of NF-κB Signaling

The NF-κB transcription factor is a key regulator of inflammation, cell survival, and proliferation. The thioredoxin system has a dual role in regulating NF-κB. In the cytoplasm, reduced Trx acts as an antioxidant, preventing ROS-mediated degradation of the NF-κB inhibitor, IκB. However, in the nucleus, reduced Trx can directly reduce a cysteine residue on NF-κB, enhancing its DNA binding activity.[2] By inhibiting the regeneration of reduced Trx, this compound is expected to disrupt this delicate balance. Furthermore, 5-LOX-derived leukotrienes are known to activate the NF-κB pathway. Therefore, this compound's dual action is predicted to lead to a significant downregulation of NF-κB activity, suppressing the expression of its anti-apoptotic and pro-proliferative target genes.[9][10]

References

- 1. Thioredoxin-like 2 regulates human cancer cell growth and metastasis via redox homeostasis and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioredoxin and Cancer: A Role for Thioredoxin in all States of Tumor Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked [mdpi.com]

- 5. probiologists.com [probiologists.com]

- 6. mdpi.com [mdpi.com]

- 7. 5-Lipoxygenase: Underappreciated Role of a Pro-Inflammatory Enzyme in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of arachidonate 5-lipoxygenase triggers massive apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: ThioLox Inhibition of 15-Lipoxygenase-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition of 15-lipoxygenase-1 (15-LOX-1) by ThioLox, a competitive inhibitor with demonstrated anti-inflammatory and neuroprotective properties. This document details the quantitative inhibition data, the experimental protocol for determining the inhibition constant (Ki), and the relevant signaling pathway of 15-LOX-1.

Quantitative Inhibition Data

This compound acts as a competitive inhibitor of 15-lipoxygenase-1. The inhibition constant (Ki) quantifies the potency of this compound.

| Inhibitor | Target Enzyme | Inhibition Type | Ki Value |

| This compound | 15-lipoxygenase-1 | Competitive | 3.30 μM |

15-Lipoxygenase-1 Signaling Pathway

15-Lipoxygenase-1 is a key enzyme in the metabolism of polyunsaturated fatty acids, primarily arachidonic acid (AA) and linoleic acid (LA). Its enzymatic activity leads to the production of bioactive lipid mediators that are involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. The inhibition of 15-LOX-1 by this compound blocks the production of these downstream signaling molecules.

Caption: 15-LOX-1 signaling pathway and this compound inhibition.

Experimental Protocol: Determination of Ki for 15-Lipoxygenase-1 Inhibition

The inhibition constant (Ki) of this compound for 15-lipoxygenase-1 is determined using a spectrophotometric enzyme inhibition assay. This method measures the enzymatic activity by monitoring the formation of the conjugated diene product, which absorbs light at 234 nm.

Materials:

-

15-lipoxygenase-1 (human recombinant or from a suitable source)

-

This compound

-

Linoleic acid (substrate)

-

Boric acid buffer (0.2 M, pH 9.0)

-

Dimethyl sulfoxide (DMSO)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 15-lipoxygenase-1 in boric acid buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 5 minutes.

-

Prepare a stock solution of linoleic acid. A typical stock concentration is 10 mM in ethanol. For the assay, dilute the stock in boric acid buffer to the desired final concentrations (e.g., a range of concentrations bracketing the Km value).

-

Prepare a stock solution of this compound in DMSO. A series of dilutions should be prepared to test a range of inhibitor concentrations.

-

-

Enzyme Inhibition Assay:

-

Set the spectrophotometer to read absorbance at 234 nm.

-

In a quartz cuvette, combine the boric acid buffer, a specific concentration of the this compound solution (or DMSO for the uninhibited control), and the 15-lipoxygenase-1 enzyme solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 5 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the linoleic acid substrate to the cuvette.

-

Immediately start monitoring the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each inhibitor concentration and substrate concentration.

-

To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (linoleic acid) and the inhibitor (this compound).

-

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For a competitive inhibitor, the lines will intersect on the y-axis.

-

The Ki can be calculated from the slopes of the Lineweaver-Burk plots or by non-linear regression analysis of the velocity data.

-

Caption: Experimental workflow for Ki determination.

ThioLox as a Neuroprotective Agent: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ThioLox is a novel, competitive inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in the potentiation of oxidative stress and inflammatory pathways within the central nervous system.[1][2][3] Emerging in vitro evidence has highlighted the neuroprotective properties of this compound, particularly its ability to mitigate glutamate-induced excitotoxicity, a key pathological mechanism in a range of neurodegenerative disorders. This technical guide provides a comprehensive overview of the in vitro studies demonstrating the neuroprotective efficacy of this compound, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Quantitative Data on this compound Efficacy

The neuroprotective effects of this compound have been quantified through various in vitro assays. The following tables summarize the key findings from studies on neuronal cell lines.

Table 1: Inhibitory Activity of this compound against 15-LOX-1

| Parameter | Value | Source |

| Ki | 3.30 μM | [3] |

| IC50 | 12 μM | [3] |

Table 2: Neuroprotective Effects of this compound in HT-22 Neuronal Cells

| Assay | Endpoint | This compound Concentration | Result | Source |

| Glutamate-Induced Toxicity | Cell Viability | 5-20 μM | Significant reduction in neuronal cell death. | [3] |

| Oxidative Stress | Lipid Peroxidation | 10 μM | Prevention of lipid peroxidation. | [3] |

| Oxidative Stress | Mitochondrial Superoxide Formation | 10 μM | Prevention of mitochondrial superoxide formation. | [3] |

Table 3: Anti-inflammatory Effects of this compound

| Assay | Model | This compound Concentration | Inhibited Pro-inflammatory Genes | Source |

| Gene Expression | Precision-cut lung slices (PCLS) | 50 μM | IL-1β, IL-6, IL-8, IL-12b, TNFα, iNOS | [3] |

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

HT-22 Cell Culture and Glutamate-Induced Toxicity Assay

This protocol outlines the procedure for assessing the neuroprotective effect of this compound against glutamate-induced excitotoxicity in the murine hippocampal HT-22 cell line.

-

Cell Culture:

-

Glutamate Toxicity Assay:

-

Seed HT-22 cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.[5]

-

Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 μM) for 14-16 hours.[3]

-

Induce excitotoxicity by adding a final concentration of 2-5 mM glutamate to the culture medium.[6][7]

-

Assess cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Add MTT solution to each well and incubate for 3 hours.[9]

-

Solubilize the formazan crystals with dimethyl sulfoxide (DMSO) and measure the absorbance at 570 nm using a microplate reader.[9]

-

Cell viability is expressed as a percentage of the untreated control.

-

Measurement of Reactive Oxygen Species (ROS)

This protocol describes the detection of intracellular ROS to evaluate the antioxidant effect of this compound.

-

Cell Preparation:

-

Culture and treat HT-22 cells with this compound and glutamate as described in the glutamate toxicity assay.

-

-

ROS Detection:

-

After the treatment period, incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (H2DCF-DA), for 30 minutes.[5]

-

Wash the cells with Phosphate-Buffered Saline (PBS) to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. The intensity of the fluorescence is proportional to the level of intracellular ROS.

-

Apoptosis Assay

This protocol details the assessment of apoptosis to determine if this compound prevents programmed cell death.

-

Cell Preparation:

-

Culture and treat HT-22 cells with this compound and glutamate as described previously.

-

-

Apoptosis Detection (using Hoechst 33342 staining):

-

After treatment, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 10 minutes.

-

Wash the cells again with PBS.

-

Stain the cells with Hoechst 33342 solution for 20 minutes in the dark.

-

Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[8]

-

Quantify the percentage of apoptotic cells by counting the number of cells with apoptotic morphology relative to the total number of cells.

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

References

- 1. Design of a novel thiophene inhibitor of 15-lipoxygenase-1 with both anti-inflammatory and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aging-us.com [aging-us.com]

Anti-inflammatory properties of ThioLox explained

An In-Depth Technical Guide to the Anti-inflammatory Properties of ThioLox

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, competitive thiophene-based inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various inflammatory and neurodegenerative diseases.[1][2] This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation. This compound has demonstrated significant potential in reducing the expression of pro-inflammatory genes in ex vivo models and exhibits neuroprotective effects in vitro.[1][2][3] This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of 15-LOX-1 inhibition.

Core Mechanism of Action

The primary mechanism underlying the anti-inflammatory effects of this compound is its competitive inhibition of the 15-lipoxygenase-1 (15-LOX-1) enzyme.[3] 15-LOX-1 is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, to produce bioactive lipid mediators.[4] These lipid peroxides are involved in signaling pathways that can lead to oxidative stress and the upregulation of pro-inflammatory gene expression.[1][4]

By competitively binding to the active site of 15-LOX-1, this compound prevents the substrate from binding, thereby inhibiting the production of these pro-inflammatory lipid mediators. This leads to a downstream reduction in the expression of key inflammatory cytokines and enzymes.[3]

Signaling Pathway of this compound Action

References

Thiol-Based Antioxidants and their Impact on Lipid Peroxidation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lipid peroxidation is a critical process implicated in cellular damage and the pathophysiology of numerous diseases. The oxidative degradation of lipids by reactive oxygen species (ROS) generates a cascade of reactive aldehydes and other byproducts that can compromise cell membrane integrity and function. Thiol-containing compounds represent a crucial class of endogenous and synthetic antioxidants that play a pivotal role in mitigating lipid peroxidation. This technical guide provides an in-depth overview of the mechanisms by which thiol-based antioxidants inhibit lipid peroxidation, detailed experimental protocols for assessing this inhibition, and a summary of quantitative data on the efficacy of key thiol compounds. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows involved, offering a comprehensive resource for researchers in the field of oxidative stress and drug development.

The Core of Lipid Peroxidation

Lipid peroxidation is a chain reaction initiated by the attack of a reactive oxygen species (ROS), such as the hydroxyl radical (•OH), on a polyunsaturated fatty acid (PUFA) within a cell membrane. The process can be broadly categorized into three stages: initiation, propagation, and termination.

-

Initiation: An ROS abstracts a hydrogen atom from a methylene group of a PUFA, forming a lipid radical (L•).

-

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.

-

Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.

The accumulation of lipid hydroperoxides and their secondary breakdown products, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), leads to cellular dysfunction and is a hallmark of oxidative stress.

Thiol-Based Antioxidants: Mechanisms of Protection

Thiol-containing compounds, characterized by the presence of a sulfhydryl (-SH) group, are potent antioxidants that can inhibit lipid peroxidation through several mechanisms:

-

Direct Radical Scavenging: Thiols can directly donate a hydrogen atom to lipid peroxyl radicals, thereby neutralizing them and terminating the peroxidation chain reaction. The resulting thiyl radical (RS•) is relatively stable and less likely to propagate the chain reaction.

-

Enzymatic Detoxification: Glutathione (GSH), a tripeptide thiol, is a key cofactor for the enzyme glutathione peroxidase (GPX). GPX catalyzes the reduction of lipid hydroperoxides to non-toxic lipid alcohols, using GSH as the reducing equivalent.

-

Regeneration of Other Antioxidants: Thiols, particularly through the thioredoxin (Trx) system, can regenerate other antioxidants, such as vitamin E (α-tocopherol), which is a potent chain-breaking antioxidant within lipid membranes.

-

Modulation of Signaling Pathways: Thiol-based antioxidants play a crucial role in redox-sensitive signaling pathways, such as the Keap1-Nrf2 pathway, which upregulates the expression of a wide array of antioxidant and cytoprotective genes.

Quantitative Data on Lipid Peroxidation Inhibition by Thiol Antioxidants

The efficacy of thiol-based antioxidants in inhibiting lipid peroxidation can be quantified using various in vitro assays. The following tables summarize key quantitative data for prominent thiol compounds. Note: IC50 values and percentage inhibition can vary significantly depending on the experimental model, the method of inducing lipid peroxidation, and the specific assay used.

| Thiol Antioxidant | Assay System | Method of Peroxidation Induction | IC50 Value / % Inhibition | Reference |

| Glutathione (GSH) | Rat liver microsomes | Iron/Ascorbate | Inhibition observed at 0.2-5 mM | [1] |

| Human erythrocytes | tert-butyl hydroperoxide (tBHP) | Not effective in preventing GSH depletion | [2] | |

| Cell-free system | H2O2, ascorbate, iron | IC50: 125 µM (pH 7.4) for 2-deoxyribose oxidation | [3] | |

| N-Acetylcysteine (NAC) | Rat liver and brain | Acetamiprid | Significantly reduced MDA levels | [4] |

| Obstructive jaundice model | Lipopolysaccharide (LPS) | Reduced lipid peroxidation in serum and tissues | [5] | |

| CTNS knockdown β-cells | - | Inhibits ROS-induced ferroptosis | ||

| Captopril | Erythrocyte membranes | tert-butyl hydroperoxide (tBOOH) | Protective against lipid peroxidation | |

| Hypertensive patients | - | Decreased TBARS levels by 18.1% after 3 months | ||

| In vitro | - | Efficient scavenger of ABTS radicals |

Experimental Protocols

Accurate assessment of lipid peroxidation and the efficacy of thiol antioxidants requires robust and well-defined experimental protocols. This section details the methodologies for key assays.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is one of the most common methods for measuring lipid peroxidation. It is based on the reaction of malondialdehyde (MDA), a secondary product of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically.

Principle: Under acidic and high-temperature conditions, MDA reacts with two molecules of TBA to form a pink-colored MDA-(TBA)₂ adduct, which has a maximum absorbance at 532 nm.

Materials:

-

Trichloroacetic acid (TCA) solution (e.g., 10-20%)

-

Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

-

Malondialdehyde bis(dimethyl acetal) or 1,1,3,3-Tetramethoxypropane for standard curve

-

Sample (e.g., tissue homogenate, plasma, cell lysate)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer on ice. Centrifuge to remove debris.

-

Acid Precipitation: To 100 µL of the sample supernatant, add 200 µL of ice-cold 10% TCA to precipitate proteins.

-

Incubate on ice for 15 minutes.

-

Centrifuge at ~3000 x g for 15 minutes at 4°C.

-

Reaction: Transfer 200 µL of the supernatant to a new tube.

-

Add an equal volume of 0.67% TBA solution.

-

Incubation: Incubate the mixture in a boiling water bath (95-100°C) for 10-15 minutes.

-

Cool the tubes on ice to stop the reaction.

-

Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm.

-

Quantification: Prepare a standard curve using known concentrations of MDA standard. Calculate the concentration of MDA in the samples by interpolating from the standard curve. Results are typically expressed as nmol MDA per mg of protein or per mL of sample.

Glutathione Peroxidase (GPX) Activity Assay

This assay measures the activity of GPX, a key enzyme in the thiol-based antioxidant system that detoxifies hydroperoxides.

Principle: GPX catalyzes the reduction of a hydroperoxide (e.g., cumene hydroperoxide or hydrogen peroxide) by oxidizing reduced glutathione (GSH) to oxidized glutathione (GSSG). The rate of GSSG formation is coupled to the activity of glutathione reductase (GR), which recycles GSSG back to GSH using NADPH as a cofactor. The decrease in NADPH absorbance at 340 nm is directly proportional to the GPX activity.

Materials:

-

Assay Buffer (e.g., phosphate buffer with EDTA)

-

Reduced Glutathione (GSH) solution

-

Glutathione Reductase (GR) solution

-

NADPH solution

-

Hydroperoxide substrate (e.g., cumene hydroperoxide or H₂O₂)

-

Sample (e.g., cell lysate, tissue homogenate)

-

UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates in cold assay buffer. Centrifuge to clarify the supernatant.

-

Reaction Mixture Preparation: Prepare a master mix containing assay buffer, GSH, GR, and NADPH.

-

Assay: In a 96-well plate or cuvette, add the sample.

-

Add the reaction mixture to each well/cuvette.

-

Initiate Reaction: Add the hydroperoxide substrate to initiate the reaction.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over a period of time (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Calculation of Activity: The rate of NADPH consumption (decrease in A340) is used to calculate the GPX activity. One unit of GPX activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute under the assay conditions.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, antioxidants in the sample reduce a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex. The intensity of the blue color, measured at 593 nm, is proportional to the antioxidant capacity of the sample.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

-

Ferrous sulfate (FeSO₄) or Trolox for standard curve

-

Sample

-

Spectrophotometer or microplate reader

Procedure:

-

FRAP Reagent Preparation: Prepare the FRAP reagent fresh for each assay and warm to 37°C.

-

Standard Curve: Prepare a series of dilutions of the FeSO₄ or Trolox standard.

-

Assay: Add a small volume of the sample or standard to a tube or well.

-

Add a larger volume of the pre-warmed FRAP reagent.

-

Mix and incubate at 37°C for a defined period (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Quantification: Calculate the FRAP value of the samples by comparing their absorbance to the standard curve. Results are expressed as µM Fe²⁺ equivalents or Trolox equivalents.

Signaling Pathways and Experimental Workflows

The cellular response to lipid peroxidation and the protective mechanisms of thiol-based antioxidants are governed by complex signaling networks and experimental procedures. The following diagrams, generated using the DOT language, visualize these processes.

Signaling Pathways

Caption: Interplay of lipid peroxidation and thiol antioxidant defense pathways.

Experimental Workflows

Caption: Experimental workflow for the TBARS assay.

Caption: Experimental workflow for the GPX activity assay.

Conclusion

Thiol-based antioxidants are indispensable components of the cellular defense system against lipid peroxidation. Their multifaceted mechanisms, encompassing direct radical scavenging, enzymatic detoxification, and modulation of redox-sensitive signaling pathways, underscore their importance in maintaining cellular homeostasis. This technical guide provides a foundational understanding of the interplay between thiol antioxidants and lipid peroxidation, supported by quantitative data and detailed experimental protocols. The visualization of the underlying biochemical pathways and experimental workflows further elucidates these complex processes. A thorough understanding of these mechanisms and methodologies is paramount for the development of novel therapeutic strategies aimed at mitigating oxidative stress-related diseases. Further research focusing on the targeted delivery and enhancement of thiol-based antioxidant systems holds significant promise for future clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the antioxidant properties of the angiotensin-converting enzyme inhibitor, captopril and the nucleotide enhancing agent, acadesine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Landscape of ThioLox: A Technical Guide for Researchers

An in-depth exploration of the chemical structure, biological activity, and experimental framework of ThioLox, a potent and selective inhibitor of 15-lipoxygenase-1.

This technical guide provides a comprehensive overview of this compound (2-Amino-N-butyl-5-phenylthiophene-3-carboxamide), a novel thiophene-based inhibitor of 15-lipoxygenase-1 (15-LOX-1). It is designed for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, mechanism of action, and the experimental protocols for its evaluation.

Core Chemical Structure and Properties

This compound is a small molecule inhibitor characterized by a substituted thiophene core. Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-Amino-N-butyl-5-phenylthiophene-3-carboxamide | [1] |

| Molecular Formula | C₁₅H₁₈N₂OS | [1] |

| Molecular Weight | 274.38 g/mol | [1] |

| CAS Number | 1202193-89-2 | [1] |

| Appearance | Solid | [2] |

| logP | 3 | [3] |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action: Competitive Inhibition of 15-LOX-1